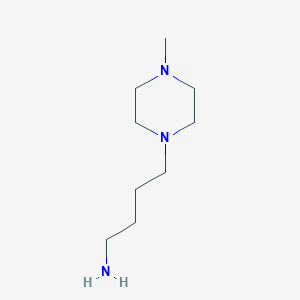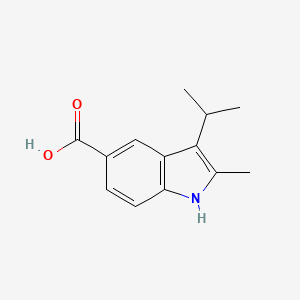
3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid" is a derivative of indole carboxylic acid, which is a class of compounds known for their diverse biological activities and potential therapeutic applications. Indole derivatives are of significant interest in medicinal chemistry due to their presence in a variety of natural products and pharmaceuticals.
Synthesis Analysis
The synthesis of indole derivatives often involves modifications at various positions on the indole ring to enhance their biological activity or to study structure-activity relationships. For instance, the synthesis of 6-methylergoline-8-carboxylic acid esters with different alkyl substituents at the N1-position has been reported to affect their affinity for the 5HT2 receptor, with isopropyl substituents showing maximal affinity . Similarly, the synthesis of 3-(1-Ethyl-1H-indole-3-carbonyl)aminopropionic acid through alkylation and subsequent saponification and acidation demonstrates the chemical manipulations possible on the indole scaffold . These methods could potentially be adapted for the synthesis of "3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid" by altering the substituents and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of indole derivatives is crucial in determining their chemical and biological properties. The crystal structure of indole-3-carboxylic acid reveals hydrogen-bonded cyclic carboxylic acid dimers and a sheet structure formed through peripheral intermolecular hydrogen bonds . This information is valuable for understanding the potential intermolecular interactions of "3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid" and predicting its crystal packing and stability.
Chemical Reactions Analysis
Indole carboxylic acids and their derivatives are known to be stable under acidic and oxidative conditions, yet remain reactive at the 3-position, which allows for further functionalization . The reactivity of indole derivatives with reagents like phosgene has been explored to synthesize various indole-3-carboxylic acid derivatives, showcasing the versatility of indole chemistry . These reactions could be relevant for the functionalization of "3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid" to obtain targeted derivatives for biological testing.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are influenced by their molecular structure. For example, the presence of substituents can affect the compound's solubility, melting point, and stability. The synthesis and characterization of pyrrolidine-1-carboxylic acid derivatives with indole substituents provide insights into the impact of different substituents on the properties of the molecules . These findings can be extrapolated to predict the properties of "3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid" and to optimize its synthesis and application in research or drug development.
Applications De Recherche Scientifique
Synthesis of Indoles
Indoles are foundational structures for many natural products and pharmaceutical compounds. The versatility of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid in synthesizing indoles highlights its significance in organic chemistry. Indole synthesis is crucial for developing therapeutic agents, given indoles' prevalence in pharmacologically active compounds. The review by Taber and Tirunahari (2011) provides a comprehensive classification of indole synthesis methods, emphasizing the compound's utility in generating indoles through various strategic approaches (Taber & Tirunahari, 2011).
Antimicrobial and Anti-biofilm Activities
Research has also explored the antimicrobial and anti-biofilm properties of indole derivatives. The natural compound carvacrol, structurally related to indoles, demonstrates significant antimicrobial and anti-biofilm activities. These properties are critical in developing new anti-infective materials, underscoring the potential of indole derivatives in combating bacterial and fungal infections (Marchese et al., 2018).
Drug Synthesis and Cancer Treatment
Levulinic acid (LEV), a biomass-derived chemical, showcases the flexibility of carboxylic acids in drug synthesis. Its derivatives, potentially including indole derivatives, play crucial roles in synthesizing value-added chemicals and pharmaceuticals. LEV's application in cancer treatment and as a precursor in drug synthesis further illustrates the broad utility of carboxylic acid derivatives in medicinal chemistry (Zhang et al., 2021).
Understanding Biocatalyst Inhibition
Carboxylic acids, including 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid, play a role in understanding biocatalyst inhibition. Their study helps in identifying metabolic engineering strategies to enhance microbial robustness against inhibitory compounds. This knowledge is vital for improving industrial bioprocesses involving microbes (Jarboe et al., 2013).
Safety And Hazards
Orientations Futures
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Propriétés
IUPAC Name |
2-methyl-3-propan-2-yl-1H-indole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-7(2)12-8(3)14-11-5-4-9(13(15)16)6-10(11)12/h4-7,14H,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPARHPUTLSSSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)C(=O)O)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

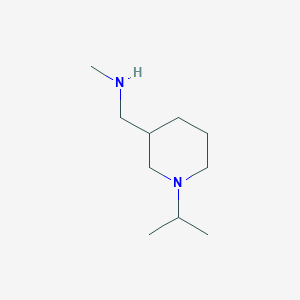
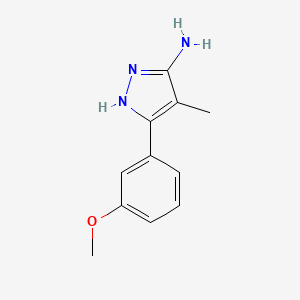

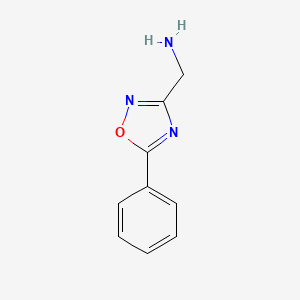
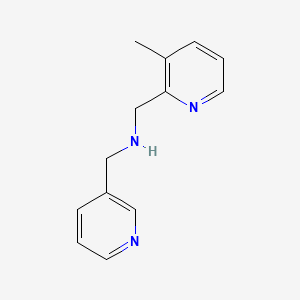
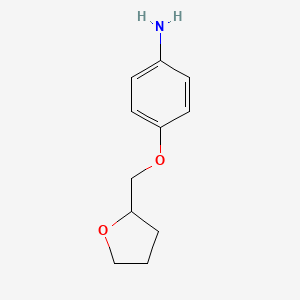




![3-(4H-[1,2,4]Triazol-3-yl)-phenylamine](/img/structure/B1308995.png)
